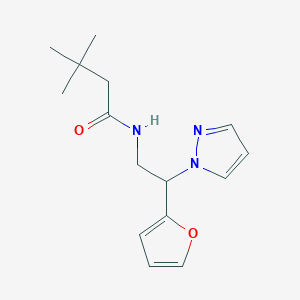
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide, also known as Furosemide, is a pharmaceutical drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid accumulation in the body. Furosemide has been widely used in clinical practice for over 50 years and has proven to be an effective and safe medication when used appropriately.
Wirkmechanismus
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide works by inhibiting the sodium-potassium-chloride cotransporter in the ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water in the urine, resulting in decreased fluid accumulation in the body. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide also has vasodilatory effects, which can help to lower blood pressure.
Biochemical and Physiological Effects
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypocalcemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine. Additionally, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide can increase the excretion of uric acid, which can lead to gout attacks in susceptible individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has several advantages for use in laboratory experiments. It is a well-established and widely used diuretic that has been extensively studied in both animal and human models. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide is also relatively inexpensive and readily available. However, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has some limitations for use in laboratory experiments. It can cause electrolyte imbalances and other physiological effects that may confound experimental results. Additionally, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has a relatively short half-life, which may require frequent dosing in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations and delivery methods for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide that can improve its efficacy and reduce its side effects. Another area of research is the investigation of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide's potential use in the treatment of other medical conditions such as acute lung injury and sepsis. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide's effects on the body and to identify potential biomarkers of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide response.
Synthesemethoden
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide involves the reaction of 2-furoyl chloride with 1H-pyrazole-1-ethanol in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to form the final product. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has been extensively studied in scientific research for its diuretic and antihypertensive properties. It has also been investigated for its potential use in the treatment of other medical conditions such as acute kidney injury, liver cirrhosis, and pulmonary edema. N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide has been shown to be effective in reducing fluid overload and improving renal function in patients with these conditions.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-14(19)16-11-12(13-6-4-9-20-13)18-8-5-7-17-18/h4-9,12H,10-11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWLNHBMBAMAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
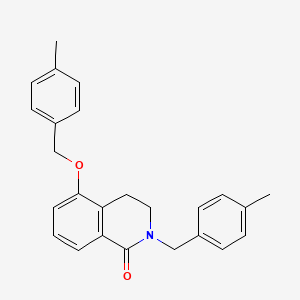
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)

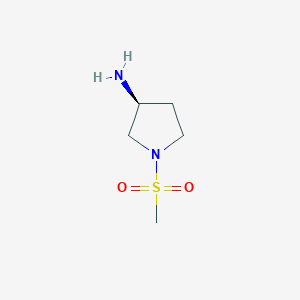

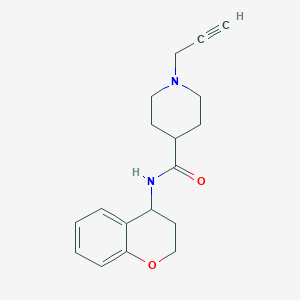

![Ethyl 2-(2,4-dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883612.png)
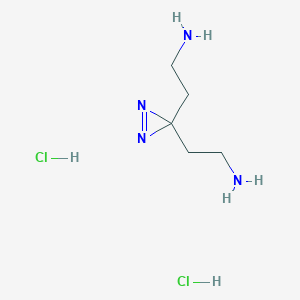
![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)